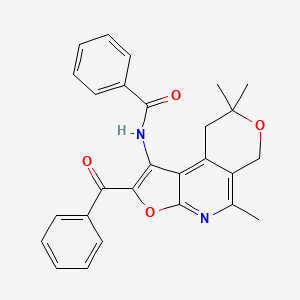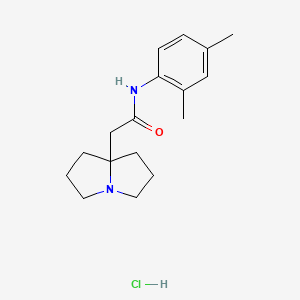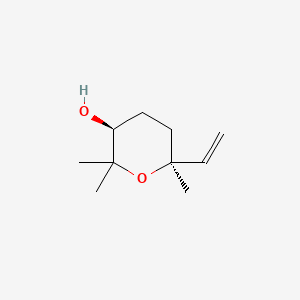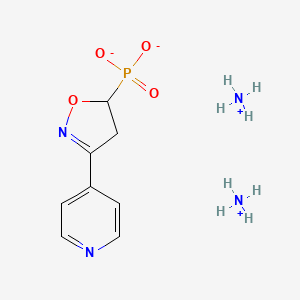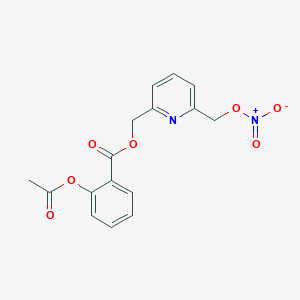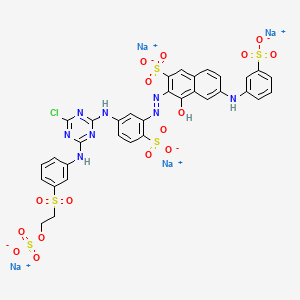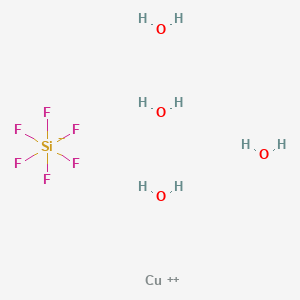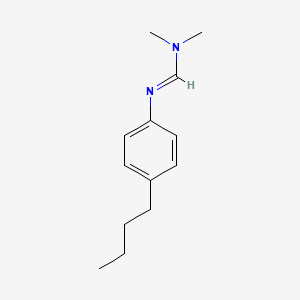
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate: is a complex organic compound that belongs to the class of aminoglucose phosphates This compound is characterized by the presence of a hydroxytetradecanoyl group attached to the aminoglucose backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The amino group is introduced at the 2-position of the glucose molecule through nucleophilic substitution reactions.
Attachment of Hydroxytetradecanoyl Group: The hydroxytetradecanoyl group is attached to the amino group via an amide bond formation reaction.
Phosphorylation: The final step involves the phosphorylation of the 6-position hydroxyl group to form the phosphate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Aplicaciones Científicas De Investigación
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 1-phosphate
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 3-phosphate
Uniqueness
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate is unique due to its specific phosphorylation at the 6-position, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with its analogs.
Propiedades
Número CAS |
100759-95-3 |
|---|---|
Fórmula molecular |
C20H40NO10P |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(3-hydroxytetradecanoylamino)-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO10P/c1-2-3-4-5-6-7-8-9-10-11-15(23)12-18(25)21-16(13-22)19(26)20(27)17(24)14-31-32(28,29)30/h13,15-17,19-20,23-24,26-27H,2-12,14H2,1H3,(H,21,25)(H2,28,29,30)/t15?,16-,17+,19+,20+/m0/s1 |
Clave InChI |
QFZJGNYDKYRKNO-LEJFCBNZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


